REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)[OH:10])=[CH:5][CH:4]=1)#[CH:2]>O1CCOCC1.O=[Mn]=O>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([C:9]([C:11]2[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=2)=[O:10])=[CH:7][CH:8]=1)#[CH:2]
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 h
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by FCC (SiO2)
|
Type
|
CUSTOM
|
Details
|
to give the product (0.18 g; 89%)
|
Name
|
|
Type
|
|
Smiles
|
C(#C)C1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |